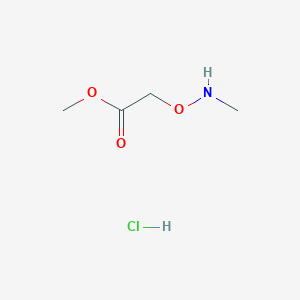

Methyl 2-((methylamino)oxy)acetate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methylamine is an organic compound with a formula of CH3NH2 . This colorless gas is a derivative of ammonia, but with one hydrogen atom being replaced by a methyl group . It is the simplest primary amine . Methylamine is sold as a solution in methanol, ethanol, tetrahydrofuran, or water, or as the anhydrous gas in pressurized metal containers .

Synthesis Analysis

Methylamine is industrially produced by the reaction of ammonia with methanol in the presence of a silicoaluminate catalyst. Dimethylamine and trimethylamine are co-produced; the reaction kinetics and reactant ratios determine the ratio of the three products .Molecular Structure Analysis

The molecular structure of methylamine consists of a single carbon atom bonded to three hydrogen atoms and one nitrogen atom. The nitrogen atom is further bonded to two hydrogen atoms .Chemical Reactions Analysis

Methylamine is a base; it readily donates the pair of electrons on its nitrogen atom and often acts as a nucleophile. It can undergo a wide variety of chemical reactions, including condensation with carbonyl compounds and alkylation .Physical And Chemical Properties Analysis

Methylamine is a colorless gas at room temperature with a strong, fishy odor. It has a molar mass of 31.058 g/mol, a density of 0.6562 g/cm3 at 25 °C, a melting point of -93.10 °C, and a boiling point of -6.6 to -6.0 °C .Scientific Research Applications

Antiviral Activity

Research involving organic dyes and small-molecule inhibitors against protein-protein interactions, such as those between the SARS-CoV-2 spike protein and ACE2 receptor, highlights the potential antiviral applications of chemically similar compounds. Methylene blue, for example, has shown inhibitory activity against the SARS-CoV-2 spike protein's interaction with ACE2, suggesting that compounds with similar molecular features might also possess antiviral properties (Bojadzic, Alcázar, & Buchwald, 2021).

Chemical Synthesis and Characterization

The acetylation and methylation of homogalacturonans, a process involving the modification of polysaccharides, showcases the relevance of chemical synthesis techniques that could apply to Methyl 2-((methylamino)oxy)acetate hydrochloride. These modifications impact the physical and chemical properties of the materials, hinting at the compound's potential utility in modifying biopolymers or other materials for various applications (Renard & Jarvis, 1999).

Pharmacological Applications

Studies on compounds with structural similarities or related functional groups, such as thiosemicarbazides, triazoles, and Schiff bases, have been explored for their antihypertensive α-blocking activity. This indicates the potential of Methyl 2-((methylamino)oxy)acetate hydrochloride in the development of new pharmacological agents (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Educational Applications in Chemistry

The use of indicators and demonstrations in educational settings to teach chemical concepts, such as acid-base reactions, could be another area where Methyl 2-((methylamino)oxy)acetate hydrochloride finds application. The cognitive conflict strategy in teaching chemistry involves using demonstrations that challenge students' preconceptions, potentially including reactions of compounds like Methyl 2-((methylamino)oxy)acetate hydrochloride (Baddock & Bucat, 2008).

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 2-(methylaminooxy)acetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3.ClH/c1-5-8-3-4(6)7-2;/h5H,3H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYERODLVZORRGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNOCC(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-((methylamino)oxy)acetate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-hydroxyethyl)acetamide](/img/structure/B2711903.png)

![N-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2711909.png)

![methyl 2-{[1-(4-bromophenyl)-4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetate](/img/structure/B2711911.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2711912.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-nitrophenyl)propanamide](/img/structure/B2711926.png)